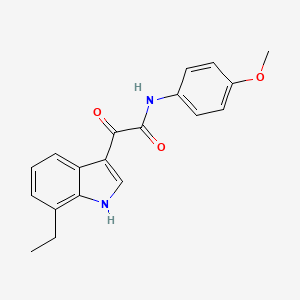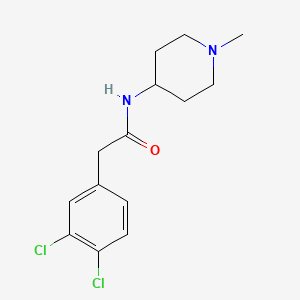![molecular formula C20H21ClN2O3 B4898245 N-[1-(aminocarbonyl)-2-(4-chlorophenyl)vinyl]-4-butoxybenzamide](/img/structure/B4898245.png)
N-[1-(aminocarbonyl)-2-(4-chlorophenyl)vinyl]-4-butoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(aminocarbonyl)-2-(4-chlorophenyl)vinyl]-4-butoxybenzamide, also known as BVT.2733, is a novel small molecule that has gained attention in the scientific community for its potential therapeutic applications. BVT.2733 belongs to the class of compounds known as benzamide derivatives, which have been shown to exhibit a wide range of biological activities.
Mécanisme D'action
The mechanism of action of N-[1-(aminocarbonyl)-2-(4-chlorophenyl)vinyl]-4-butoxybenzamide is complex and not yet fully understood. However, studies have shown that N-[1-(aminocarbonyl)-2-(4-chlorophenyl)vinyl]-4-butoxybenzamide interacts with several cellular targets, including enzymes and receptors. N-[1-(aminocarbonyl)-2-(4-chlorophenyl)vinyl]-4-butoxybenzamide has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. Inhibition of PARP leads to the accumulation of DNA damage and ultimately cell death. N-[1-(aminocarbonyl)-2-(4-chlorophenyl)vinyl]-4-butoxybenzamide has also been shown to interact with the G protein-coupled receptor 55 (GPR55), which is involved in the regulation of cell proliferation and apoptosis.
Biochemical and Physiological Effects:
N-[1-(aminocarbonyl)-2-(4-chlorophenyl)vinyl]-4-butoxybenzamide has a number of biochemical and physiological effects. Studies have shown that N-[1-(aminocarbonyl)-2-(4-chlorophenyl)vinyl]-4-butoxybenzamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting the activity of certain enzymes involved in cancer cell proliferation. N-[1-(aminocarbonyl)-2-(4-chlorophenyl)vinyl]-4-butoxybenzamide has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases such as arthritis. Additionally, N-[1-(aminocarbonyl)-2-(4-chlorophenyl)vinyl]-4-butoxybenzamide has been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-[1-(aminocarbonyl)-2-(4-chlorophenyl)vinyl]-4-butoxybenzamide is its specificity for certain cellular targets, such as PARP and GPR55. This specificity makes N-[1-(aminocarbonyl)-2-(4-chlorophenyl)vinyl]-4-butoxybenzamide a valuable tool for studying the role of these targets in disease processes. However, one limitation of N-[1-(aminocarbonyl)-2-(4-chlorophenyl)vinyl]-4-butoxybenzamide is its relatively low solubility in aqueous solutions, which may make it difficult to use in certain experimental systems.
Orientations Futures
There are several potential future directions for research on N-[1-(aminocarbonyl)-2-(4-chlorophenyl)vinyl]-4-butoxybenzamide. One area of interest is the development of N-[1-(aminocarbonyl)-2-(4-chlorophenyl)vinyl]-4-butoxybenzamide analogs with improved solubility and pharmacokinetic properties. Another area of interest is the use of N-[1-(aminocarbonyl)-2-(4-chlorophenyl)vinyl]-4-butoxybenzamide in combination with other drugs for the treatment of cancer and other diseases. Finally, further research is needed to fully understand the mechanism of action of N-[1-(aminocarbonyl)-2-(4-chlorophenyl)vinyl]-4-butoxybenzamide and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-[1-(aminocarbonyl)-2-(4-chlorophenyl)vinyl]-4-butoxybenzamide is a complex process that involves several steps. The starting material for the synthesis is 4-chlorobenzaldehyde, which is reacted with butylamine to form the corresponding imine. The imine is then reduced to the amine using sodium borohydride, and the resulting amine is coupled with 4-butoxybenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The final step involves the cyclization of the resulting amide using a palladium catalyst to form N-[1-(aminocarbonyl)-2-(4-chlorophenyl)vinyl]-4-butoxybenzamide.
Applications De Recherche Scientifique
N-[1-(aminocarbonyl)-2-(4-chlorophenyl)vinyl]-4-butoxybenzamide has been studied extensively for its potential therapeutic applications. One of the most promising areas of research is in the treatment of cancer. Studies have shown that N-[1-(aminocarbonyl)-2-(4-chlorophenyl)vinyl]-4-butoxybenzamide inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. N-[1-(aminocarbonyl)-2-(4-chlorophenyl)vinyl]-4-butoxybenzamide has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation.
Propriétés
IUPAC Name |
N-[(E)-3-amino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]-4-butoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O3/c1-2-3-12-26-17-10-6-15(7-11-17)20(25)23-18(19(22)24)13-14-4-8-16(21)9-5-14/h4-11,13H,2-3,12H2,1H3,(H2,22,24)(H,23,25)/b18-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEJHWARIODDMPN-QGOAFFKASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(C=C2)Cl)/C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-3-amino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]-4-butoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methoxy-4-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)phenyl 4-chlorobenzoate](/img/structure/B4898167.png)
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-bromo-3-chlorophenyl)acetamide](/img/structure/B4898173.png)
![N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-methyl-3-nitrophenyl)glycinamide](/img/structure/B4898179.png)
![4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 3-nitrobenzenesulfonate](/img/structure/B4898187.png)



![ethyl 6-methyl-2-[(1-piperidinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4898209.png)
![2-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-bromophenyl methanesulfonate](/img/structure/B4898212.png)

![N,N-diethyl-3-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide](/img/structure/B4898250.png)


